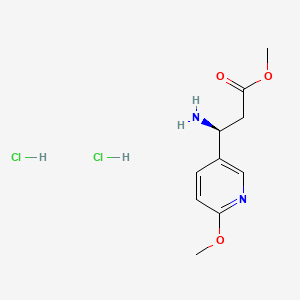

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC15739421

Molecular Formula: C10H16Cl2N2O3

Molecular Weight: 283.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16Cl2N2O3 |

|---|---|

| Molecular Weight | 283.15 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2O3.2ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;;/h3-4,6,8H,5,11H2,1-2H3;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | XMASKSRNSFCAQO-JZGIKJSDSA-N |

| Isomeric SMILES | COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl.Cl |

| Canonical SMILES | COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₆Cl₂N₂O₃ and a molecular weight of 283.15 g/mol . The dihydrochloride salt form enhances its solubility in aqueous media, a property critical for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂N₂O₃ |

| Molecular Weight | 283.15 g/mol |

| IUPAC Name | methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate; dihydrochloride |

| SMILES | COC1=NC=C(C=C1)C@HN.Cl.Cl |

| InChIKey | XMASKSRNSFCAQO-JZGIKJSDSA-N |

The stereochemistry at the C3 position (S configuration) is essential for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins .

Structural Features

The molecule comprises:

-

A 6-methoxypyridin-3-yl group, which contributes to aromatic interactions in biological systems.

-

A propanoate ester moiety, offering sites for hydrolysis or further functionalization.

-

An amino group at the C3 position, enabling participation in hydrogen bonding and nucleophilic reactions.

The crystal structure of the parent compound (CID 9855839) reveals a planar pyridine ring with the methoxy group oriented para to the propanoate side chain . The dihydrochloride salt formation protonates the amino group, enhancing stability under acidic conditions.

Synthesis and Stability

Stability Profile

The compound exhibits pH-dependent stability:

-

Stable in weak acid (pH 4–6) and neutral conditions.

-

Degrades at pH >9.0 due to deprotonation of the amino group and subsequent hydrolysis of the ester moiety .

Circular dichroism (CD) studies confirm conformational stability in buffered solutions, critical for storage and handling .

Biological and Pharmacological Relevance

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | GR | 0.524 ± 0.109 μM |

| Methyl 3-amino-4-nitrobenzoate | GST | 37.05 ± 4.487 μM |

Molecular docking simulations suggest that the methoxypyridine group in methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride could similarly interact with GR’s active site, leveraging π-π stacking with aromatic residues .

Antimicrobial Applications

Derivatives of β-amino esters have shown antimicrobial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones up to 20 mm. While this compound’s efficacy remains untested, its structural similarity to active analogs positions it as a candidate for antibiotic development.

Comparative Analysis with Analogous Compounds

Methyl 3-Aminoacrylate vs. Methyl (3S)-3-Amino-3-(6-Methoxypyridin-3-yl)propanoate

| Property | Methyl 3-Aminoacrylate | Methyl (3S)-3-Amino-3-(6-Methoxypyridin-3-yl)propanoate |

|---|---|---|

| Molecular Formula | C₄H₇NO₂ | C₁₀H₁₆Cl₂N₂O₃ |

| Functional Groups | Amino, ester | Amino, ester, methoxypyridine |

| Bioactivity | Antimicrobial, polymer precursor | Potential enzyme inhibition, chiral drug intermediate |

The addition of the methoxypyridine group enhances target specificity and solubility, making the dihydrochloride salt preferable for pharmacological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume